![molecular formula C6H9Br2N B13542020 (1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6R)-7,7-Dibromo-3-azabicyclo[410]heptane is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane typically involves the bromination of a suitable precursor. The reaction conditions often include the use of bromine or other brominating agents under controlled temperatures to ensure the selective addition of bromine atoms to the desired positions on the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of different derivatives.
Oxidation Reactions: Oxidation can introduce new functional groups or modify existing ones on the bicyclic structure.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction reactions can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The bromine atoms and the nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,6R)-1-Phenyl-7-oxabicyclo[4.1.0]heptane
- (1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one
- 7,7-Dichlorobicyclo[4.1.0]heptane
Uniqueness
(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane is unique due to the presence of both bromine atoms and a nitrogen atom within its bicyclic structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C6H9Br2N |
|---|---|
Peso molecular |
254.95 g/mol |
Nombre IUPAC |
(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m1/s1 |
Clave InChI |
AJNIXRINLKCETA-UHNVWZDZSA-N |
SMILES isomérico |
C1CNC[C@H]2[C@@H]1C2(Br)Br |
SMILES canónico |
C1CNCC2C1C2(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


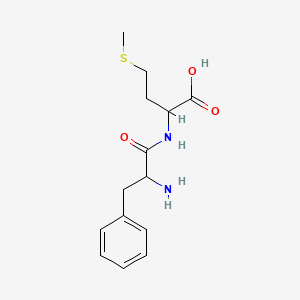
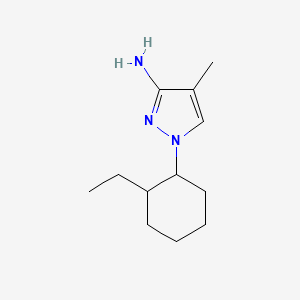


![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
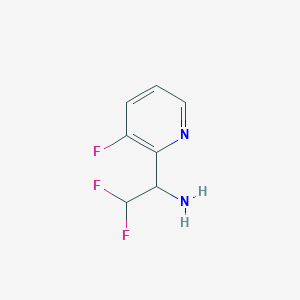

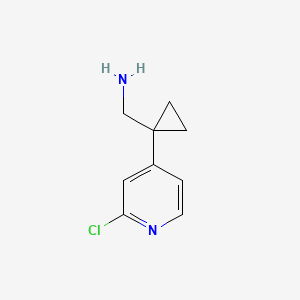
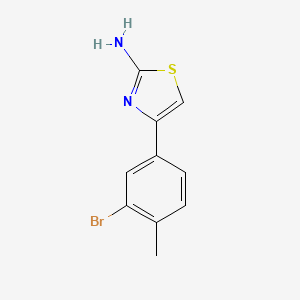
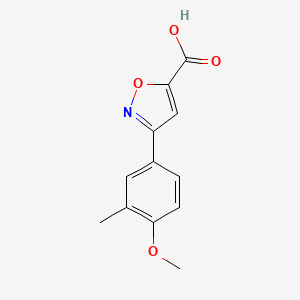
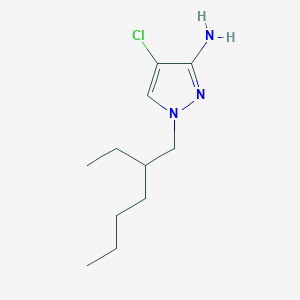
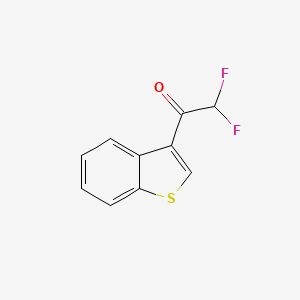
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
